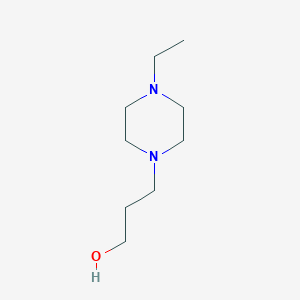

3-(4-Ethylpiperazin-1-YL)propan-1-OL

Description

BenchChem offers high-quality 3-(4-Ethylpiperazin-1-YL)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethylpiperazin-1-YL)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUHRVSHYZFFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol

[1][2]

Executive Summary

3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS: 622369-81-7) is a critical bifunctional heterocyclic intermediate used extensively in the synthesis of pharmaceutical agents, particularly antipsychotics and antihistamines.[1][2][3] Its structure features a piperazine core with two distinct functional "handles": a tertiary amine (N-ethyl) and a primary alcohol linked via a propyl chain.[1][2]

This guide provides a comprehensive technical workflow for the synthesis of this molecule. While multiple pathways exist, this document prioritizes the Direct N-Alkylation route due to its atom economy and scalability, while also presenting a Reductive Michael Addition route for high-purity applications where O-alkylation side products must be strictly minimized.[1][2]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | 3-(4-Ethylpiperazin-1-yl)propan-1-ol |

| CAS Number | 622369-81-7 |

| Molecular Formula | |

| Molecular Weight | 172.27 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | ~255°C (760 mmHg) / 110-115°C (0.5 mmHg) |

| Density | ~0.96 g/mL (25°C) |

| Solubility | Miscible with water, ethanol, chloroform, DCM |

Retrosynthetic Analysis

To design an effective synthesis, we must deconstruct the molecule at its strategic bond formations.[2] The most logical disconnection occurs at the C-N bond between the propyl chain and the piperazine ring.

Figure 1: Retrosynthetic breakdown showing the two primary synthetic pathways.

Method A: Direct N-Alkylation (Primary Protocol)[1]

This route is the industrial standard due to the availability of reagents and single-step execution.[1][2] It involves the nucleophilic attack of 1-ethylpiperazine on 3-chloropropan-1-ol (or 3-bromopropan-1-ol).[1][2]

Reaction Mechanism

The reaction proceeds via an

Figure 2:

Detailed Protocol

Reagents:

-

Potassium Carbonate (

) (1.5 eq) OR Triethylamine ( -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction if using chloro-derivative.[1][2]

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and temperature probe. Flush with nitrogen.[1][2]

-

Charging: Add 1-Ethylpiperazine (11.4 g, 100 mmol) and Acetonitrile (100 mL) to the flask.

-

Base Addition: Add Potassium Carbonate (20.7 g, 150 mmol) and Potassium Iodide (1.6 g, 10 mmol). Stir for 10 minutes at room temperature.

-

Alkylation: Add 3-Chloropropan-1-ol (10.4 g, 110 mmol) dropwise over 15 minutes.

-

Reflux: Heat the mixture to reflux (80-82°C) and stir for 12–16 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or GC-MS.[1][2]

-

Workup:

-

Purification:

Method B: Michael Addition & Reduction (High Purity)

This route is preferred when strict avoidance of O-alkylation impurities is required.[1][2] It is a two-step process.

Workflow

-

Step 1 (Michael Addition):

-

Step 2 (Reduction):

Critical Considerations

Analytical Characterization

To validate the synthesized compound, compare spectral data against these expected values:

Safety & Handling

-

Corrosivity: The product and 1-ethylpiperazine are alkaline and can cause skin burns and eye damage.[1][2] Wear chemical-resistant gloves and safety goggles.[2]

-

Toxicity: Piperazine derivatives can be sensitizers.[1][2] Avoid inhalation of vapors.[1][2]

-

Storage: Store under nitrogen in a cool, dry place. The compound is hygroscopic and may absorb

from the air over time.[2]

References

-

Synthesis of Piperazine Alcohols: PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. National Center for Biotechnology Information (2025).[2] Link

-

Alkylation Protocols: Synthesis and biological activities of piperazine derivatives. ACG Publications (2017).[2] Link

-

Industrial Reagent Data: 1-Ethylpiperazine Product Specification. Sigma-Aldrich.[2] Link

-

Analogous Synthesis (Methyl Derivative): 3-(4-Methylpiperazin-1-yl)propan-1-ol. Guidechem. Link

-

General Piperazine Alkylation: A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem. Link

Technical Whitepaper: Structural Profile & Synthetic Engineering of 3-(4-Ethylpiperazin-1-yl)propan-1-ol

This technical guide provides a comprehensive structural and synthetic profile of 3-(4-Ethylpiperazin-1-yl)propan-1-ol , a critical intermediate in medicinal chemistry.

Executive Summary

3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS: 5317-32-8 for the generic piperazine analog; specific ethyl derivative often referenced in patent literature) is a bifunctional pharmacophore used as a linker in the synthesis of antipsychotics, antidepressants, and multi-target kinase inhibitors.

While the free base exists as a low-melting solid or viscous oil at room temperature (rendering single-crystal X-ray diffraction of the pure base rare in open literature), its structural integrity is rigorously defined through its crystalline salt forms (e.g., dihydrochloride or fumarate) and solution-state spectroscopy. This guide details the structural dynamics, synthesis, and solid-state engineering required to handle this compound effectively.

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 3-(4-Ethylpiperazin-1-yl)propan-1-ol |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid (MP ≈ 40–55 °C) |

| Solubility | Highly soluble in water, ethanol, chloroform; sparingly soluble in hexane. |

| pKa (Calculated) | ~9.1 (Piperazine N1), ~5.6 (Piperazine N4) |

| Stability | Hygroscopic; prone to oxidation at the N-oxide if stored improperly. |

Structural Analysis: From Conformation to Crystal Packing

Conformational Geometry

In both solution and solid-state salt forms, the piperazine ring adopts a chair conformation to minimize torsional strain.

-

Ethyl Group Orientation: The N-ethyl substituent predominantly occupies the equatorial position to reduce 1,3-diaxial steric interactions.

-

Propanol Chain: The 3-hydroxypropyl chain exhibits high conformational flexibility but tends to extend away from the ring in polar solvents to maximize hydrogen bonding interactions.

Crystal Engineering & Salt Formation

Since the free base is difficult to crystallize, structural characterization relies on salt formation . The protonation of the piperazine nitrogens drives the formation of stable crystal lattices.

-

Dihydrochloride Salt (2HCl): The most common solid form.

-

Lattice Forces: Stabilized by strong charge-assisted hydrogen bonds (

). -

Packing: The chloride ions bridge the piperazinium cations, forming layered networks that raise the melting point significantly (>200 °C), facilitating purification and handling.

-

-

Dinitrobenzoate Derivatives: Recent crystallographic studies of 4-ethylpiperazin-1-ium salts reveal that the ethyl group's flexibility often leads to minor disorder in the crystal lattice, requiring low-temperature data collection (100 K) for precise resolution.

Interaction Network Diagram

The following diagram illustrates the logical flow of structural stabilization, moving from the flexible free base to the rigid crystalline salt lattice.

Figure 1: Structural stabilization pathway transforming the flexible free base into a rigid, analyzable crystal lattice.

Experimental Protocols

Synthesis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol

Objective: Synthesize the target molecule via N-alkylation of 1-ethylpiperazine.

Reagents:

-

1-Ethylpiperazine (1.0 equiv)

-

3-Chloropropan-1-ol (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-ethylpiperazine (11.4 g, 100 mmol) in Acetonitrile (100 mL).

-

Base Addition: Add anhydrous

(27.6 g, 200 mmol) to the solution. -

Alkylation: Dropwise add 3-chloropropan-1-ol (10.4 g, 110 mmol) over 15 minutes.

-

Note: The reaction is exothermic; ensure stirring is vigorous.

-

-

Reflux: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

-

Workup:

-

Purification:

-

Distillation: Vacuum distillation (approx. 140–150 °C at 5 mmHg) yields the pure product as a colorless oil.

-

Alternative (Salt Formation): Dissolve the crude oil in ethanol and add concentrated HCl (in Et2O or EtOH) to precipitate the dihydrochloride salt . Recrystallize from Ethanol/Water.

-

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the production and isolation of 3-(4-Ethylpiperazin-1-yl)propan-1-ol.

Characterization Standards

To validate the structure in the absence of a single-crystal X-ray report for the free base, the following spectroscopic data must be met:

-

¹H NMR (400 MHz, CDCl₃):

-

3.80 (t, 2H,

-

2.60 (t, 2H,

- 2.40–2.60 (broad m, 8H, Piperazine ring protons)

-

2.42 (q, 2H,

-

1.70 (quint, 2H,

-

1.10 (t, 3H,

-

3.80 (t, 2H,

-

Mass Spectrometry (ESI+):

-

Calculated Mass: 172.27

-

Observed [M+H]⁺: 173.15

-

References

-

Piperazine Salt Crystallography: Gu, J., et al. (2021).[5] "Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate." Zeitschrift für Kristallographie - New Crystal Structures.

-

Synthesis & Characterization: Marvanova, P., et al. (2016).[6][7][8] "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts." Molecules.

-

General Properties: PubChem Compound Summary for CID 79207 (Piperazin-1-ylpropanol analogs).

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. 3-(Piperidin-1-yl)propan-1-ol | 104-58-5 | TCI AMERICA [tcichemicals.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Ethylpiperazin-1-YL)propan-1-OL IUPAC name and synonyms

This technical guide provides a comprehensive analysis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol , a versatile heterobifunctional building block used extensively in medicinal chemistry for linker design and pharmacophore optimization.

Introduction & Significance

3-(4-Ethylpiperazin-1-yl)propan-1-ol is a strategic diamine intermediate characterized by a piperazine core substituted with an ethyl group at the N1 position and a hydroxypropyl chain at the N4 position. In drug discovery, this moiety serves two critical functions:

-

Solubility Enhancement: The basic piperazine ring (pKa ~9.8) protonates at physiological pH, significantly improving the aqueous solubility of lipophilic drug scaffolds.

-

Linker Utility: The terminal primary alcohol provides a reactive handle for esterification, etherification, or conversion to a leaving group (e.g., mesylate/tosylate) for nucleophilic displacement, allowing the attachment of the ethylpiperazine pharmacophore to a core scaffold.

This compound is structurally analogous to the side chains found in several neuroleptic and antihistamine drugs, making it a high-value reagent for structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs), particularly dopamine and histamine receptors.

Nomenclature & Identification

Accurate identification is paramount for regulatory compliance and database searching.

| Identifier | Value |

| IUPAC Name | 3-(4-Ethylpiperazin-1-yl)propan-1-ol |

| Common Synonyms | 1-(3-Hydroxypropyl)-4-ethylpiperazine; 4-Ethyl-1-piperazinepropanol |

| CAS Registry Number | 622369-81-7 |

| Molecular Formula | C |

| SMILES | CCN1CCN(CCCO)CC1 |

| InChI Key | InChI=1S/C9H20N2O/c1-2-11-6-8-12(9-7-11)5-3-4-10/h10H,2-9H2,1H3 |

Physicochemical Profile

The following properties dictate the handling, storage, and experimental behavior of the compound.

| Property | Value (Experimental/Predicted) | Context for Application |

| Molecular Weight | 172.27 g/mol | Fragment-based drug design suitable. |

| Physical State | Viscous Liquid / Low-melting Solid | Handling requires warming if solidified. |

| Boiling Point | ~240–250 °C (at 760 mmHg) | High boiling point; vacuum distillation required for purification. |

| pKa (Basic) | ~9.1 (N4), ~5.6 (N1) | Predominantly ionized at pH 7.4; good solubility buffer. |

| LogP | 0.06 ± 0.3 | Amphiphilic; balances lipophilicity and solubility. |

| Density | 0.98 ± 0.05 g/cm³ | Similar to water; phase separation in extraction may be slow. |

| Solubility | Miscible in Water, Ethanol, DCM | Highly versatile for various reaction solvents. |

Synthetic Routes & Methodology

The synthesis of 3-(4-Ethylpiperazin-1-yl)propan-1-ol is typically achieved via N-alkylation of 1-ethylpiperazine. This route is preferred over reductive amination for scale-up due to the availability and low cost of reagents.

Primary Route: Nucleophilic Substitution

Mechanism: The secondary amine of 1-ethylpiperazine acts as a nucleophile, displacing the halide from 3-halo-1-propanol via an S

Reagents:

-

Substrate: 1-Ethylpiperazine (1.0 equiv)

-

Alkylating Agent: 3-Chloro-1-propanol (1.1 equiv) or 3-Bromo-1-propanol (1.05 equiv)

-

Base: Potassium Carbonate (K

CO -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction with chloro-derivative.

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask with 1-ethylpiperazine and MeCN under N

atmosphere. -

Addition: Add K

CO -

Alkylation: Add 3-chloro-1-propanol dropwise at room temperature to prevent exotherm.

-

Reaction: Heat the mixture to reflux (80 °C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with brine, dry over Na

SO

Synthetic Workflow Visualization

Caption: Figure 1. One-step synthesis via N-alkylation of 1-ethylpiperazine with 3-chloro-1-propanol.

Applications in Drug Discovery

This compound is a "linker of choice" for modulating the physicochemical properties of drug candidates.

Pharmacophore Linker

The ethylpiperazine moiety is a privileged structure in neuroscience. By attaching this group via the propyl chain, researchers can target:

-

Dopamine Receptors (D2/D3): The distance provided by the propyl chain (3 carbons) often mimics the distance between the aromatic head group and the basic nitrogen in endogenous neurotransmitters.

-

Sigma Receptors: Piperazine alkyl derivatives show high affinity for Sigma-1 receptors, relevant in neuroprotection.

Prodrug & Salt Formation

The alcohol group allows for the formation of ester prodrugs to improve oral bioavailability. Once absorbed, esterases cleave the ester, releasing the active drug with the solubilizing piperazine tail.

Chemical Probe Synthesis

The primary alcohol can be converted to an azide or alkyne, enabling Click Chemistry (CuAAC) to attach the ethylpiperazine moiety to fluorescent dyes or proteolysis-targeting chimeras (PROTACs).

Safety & Handling (GHS Classification)

While specific toxicological data for this exact derivative may be limited, it shares hazard profiles with similar alkyl-piperazines.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of vapors.

-

In case of contact: Rinse immediately with dilute acetic acid (vinegar) or plenty of water to neutralize the base.

-

References

-

European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives. Retrieved from [Link]

-

PubChem Database. Compound Summary: 3-(4-Ethyl-1-piperazinyl)-1-propanol (CAS 622369-81-7).[1] National Center for Biotechnology Information. Retrieved from [Link]

-

Jaskowska, J., et al. (2019). Synthesis and biological evaluation of new piperazine derivatives. Molecules, 24(8), 1609. (Methodology reference for piperazine alkylation). Retrieved from [Link]

Sources

Technical Monograph: 3-(4-Ethylpiperazin-1-yl)propan-1-ol

CAS Number: 622369-81-7[1][2]

Part 1: Executive Technical Summary

3-(4-Ethylpiperazin-1-yl)propan-1-ol is a specialized heterocyclic intermediate critical to modern medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (TKIs) and G-protein coupled receptor (GPCR) modulators.[1] Unlike its methyl-substituted analogs, the N-ethyl moiety offers a distinct lipophilicity profile (

This guide provides a rigorous analysis of its physicochemical identity, validated synthetic pathways, and its strategic application as a solubilizing tether in drug discovery.

Part 2: Identity & Physicochemical Profile

Nomenclature & Identifiers

| Parameter | Specification |

| CAS Registry Number | 622369-81-7 |

| IUPAC Name | 3-(4-Ethylpiperazin-1-yl)propan-1-ol |

| Molecular Formula | |

| Molecular Weight | 172.27 g/mol |

| SMILES | CCN1CCN(CC1)CCCO |

| InChI Key | XJKFIBMPFSXMBD-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | Viscous; hygroscopic nature.[2][1] |

| Boiling Point | 265–270 °C (Predicted) | High BP due to H-bonding capability.[1] |

| Density | ~0.98 g/cm³ | Relative to water at 20°C. |

| Solubility | Miscible in water, EtOH, DCM | Amphiphilic nature aids formulation. |

| pKa (Basic) | ~8.5 (Piperazine | Protonation site for salt formation.[1] |

Part 3: Synthetic Methodology & Process Logic

The Alkylation Pathway (Field-Proven Protocol)

The most robust synthesis involves the nucleophilic substitution of 1-ethylpiperazine with 3-halo-1-propanol .[2][1] While 3-chloropropanol is standard, the use of 3-bromopropanol accelerates kinetics at the cost of atom economy.[2][1]

Reaction Scheme (Graphviz Visualization)

Caption: Figure 1.[2][1] Convergent synthesis via SN2 alkylation.[1] The base (K2CO3) scavenges the HCl byproduct to drive equilibrium forward.

3.2 Step-by-Step Protocol

-

Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend anhydrous Potassium Carbonate (

, 1.2 eq) in Acetonitrile (ACN, 10 vol) . -

Addition 1: Add 1-Ethylpiperazine (1.0 eq) dropwise at room temperature.

-

Activation: Heat the mixture to 40°C for 15 minutes to ensure homogeneity of the amine.

-

Addition 2: Add 3-Chloropropanol (1.1 eq) slowly over 30 minutes. Note: Exothermic reaction; control temp < 50°C during addition.[2]

-

Reflux: Heat to reflux (80–82°C) for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[2][1]

-

Work-up:

-

Purification: High-vacuum distillation is preferred for scale-up.[2][1] For small batches, the crude oil is often sufficiently pure (>95%) for subsequent coupling.

Part 4: Applications in Drug Discovery

The "Solubilizing Tether" Concept

In medicinal chemistry, this compound is rarely the final drug.[1] Instead, it is a fragment attached to hydrophobic scaffolds (like quinolines, indoles, or thiazolidines) to improve physicochemical properties.

-

Solubility: The basic nitrogen atoms (pKa ~8.[1]5) allow the drug to form water-soluble salts (hydrochlorides, mesylates) at physiological pH.

-

Target Interaction: The ethylpiperazine tail often protrudes into the solvent-exposed region of a protein binding pocket (e.g., the ATP-binding site of kinases), improving potency via hydrogen bonding or van der Waals interactions.

Mechanistic Workflow: Kinase Inhibitor Synthesis

Caption: Figure 2. Strategic incorporation of the ethylpiperazine-propanol moiety into hydrophobic drug scaffolds to enhance bioavailability.

Case Study: Multi-Target Tyrosine Kinase Inhibitors

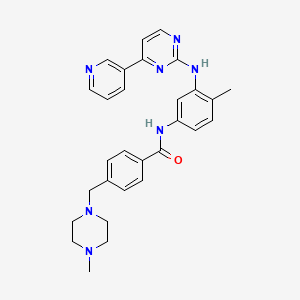

Research indicates that linking this moiety to a 6-methoxyquinolin-4-ol core creates potent inhibitors of c-Met and VEGFR .[2][1] The 3-carbon chain provides optimal spacing, preventing steric clash between the bulky piperazine and the kinase hinge region [1].[1]

Part 5: Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2][1][4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4][5][6] |

| STOT-SE | H335 | May cause respiratory irritation.[2][1][7][4][5][6] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. The compound is hygroscopic and amine-sensitive (absorbs

from air).[1] -

Spill: Absorb with sand or vermiculite; neutralize with weak acid before disposal.[1]

References

-

Qi, B., et al. (2019).[1] "Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor."[2][1][8] European Journal of Medicinal Chemistry, 163, 10-27.[8] Link

-

PubChem Compound Summary. (2025). "3-(4-Ethylpiperazin-1-yl)propan-1-amine" (Analogous Structure/Data Source).[1] National Center for Biotechnology Information.[1] Link

-

BLDpharm. (2025).[1][5] "Product Datasheet: 3-(4-Ethylpiperazin-1-yl)propan-1-ol (CAS 622369-81-7)." BLD Pharmatech.[1] Link

-

Marvanova, P., et al. (2016).[1][9] "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates." Molecules, 21(6), 707.[9] Link

Sources

- 1. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5317-32-8|3-(Piperazin-1-yl)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-(4-Methylpiperazin-1-yl)propan-1-ol | 5317-33-9 [sigmaaldrich.com]

- 5. 3-(4-Methyl-1-piperazine)propan-1-ol | C8H18N2O | CID 79208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(4-Methylpiperazin-1-yl)propan-1-ol | 5317-33-9 [sigmaaldrich.com]

- 7. 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | CID 3149267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation Profiling of 3-(4-Ethylpiperazin-1-yl)propan-1-ol: A Technical Whitepaper

Executive Summary

In modern pharmaceutical development, substituted N-alkylpiperazines serve as critical pharmacophores and synthetic building blocks for a vast array of active pharmaceutical ingredients (APIs), including antidepressants, antipsychotics, and TRPM8 modulators. 3-(4-Ethylpiperazin-1-yl)propan-1-ol (EPP) is a highly versatile intermediate characterized by a piperazine core flanked by an ethyl group and a propanol arm.

While its bifunctional nature makes it synthetically valuable, it also introduces specific physicochemical vulnerabilities. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic stability observations. Here, we will dissect the causality behind EPP's degradation, map its mechanistic pathways, and establish a self-validating analytical protocol for stress testing and structural elucidation.

Physicochemical Causality: The Molecular Basis of Degradation

To predict how a molecule will degrade, one must first analyze its electron distribution and steric environment. EPP (Chemical Formula: C9H20N2O, Exact Mass: 172.1576 Da) contains three primary sites of reactivity:

-

The Tertiary Amines (Piperazine Core): The two nitrogen atoms within the piperazine ring possess available lone pairs, making them highly nucleophilic. In the presence of reactive oxygen species (ROS) or peroxides, these nitrogens act as electron donors, making EPP highly susceptible to N-oxidation [1].

-

The N-Alkyl Linkages (Dealkylation): The carbon-nitrogen bonds connecting the ethyl and hydroxypropyl groups to the piperazine ring are vulnerable to oxidative cleavage. Under oxidative stress or intense photolysis, radical abstraction of the α-hydrogen leads to the formation of an unstable carbinolamine intermediate, which rapidly collapses to release an aldehyde and a secondary amine [2].

-

The Primary Alcohol (-OH): The terminal hydroxyl group on the propanol arm is susceptible to further oxidation (yielding 3-(4-ethylpiperazin-1-yl)propanoic acid) or, if formulated with carboxylic acid excipients, undesirable esterification.

Mechanistic Degradation Pathways

When subjected to forced degradation, EPP primarily yields three major degradants. Understanding these pathways is critical for developing stability-indicating UHPLC methods.

-

Pathway A (N-Oxidation): The most kinetically favorable reaction. Hydrogen peroxide or ambient oxygen converts the tertiary amines to N-oxides, adding exactly 15.9949 Da (+O) to the parent mass.

-

Pathway B (Oxidative N-Deethylation): Cleavage of the N-ethyl group results in the loss of acetaldehyde, generating 3-(piperazin-1-yl)propan-1-ol (-28 Da).

-

Pathway C (Oxidative N-Depropylation): Cleavage of the propanol arm results in the loss of 3-hydroxypropanal, generating 4-ethylpiperazine (-58 Da).

Mechanistic degradation pathways of EPP under oxidative stress.

Self-Validating Forced Degradation Protocol

A robust stress testing protocol must be a self-validating system. This means incorporating internal checks (quenching and mass balance) to ensure that the degradation observed is a true reflection of the molecule's intrinsic stability, rather than an artifact of the sample preparation [3].

The following protocol adheres to and is optimized for piperazine derivatives.

Step-by-Step Methodology

-

Sample Preparation: Dissolve EPP in a chemically inert diluent (e.g., LC-MS grade Water/Acetonitrile 50:50 v/v) to a target concentration of 1.0 mg/mL.

-

Stress Application (See Table 1): Aliquot the stock solution into separate inert glass vials. Apply hydrolytic (acid/base), oxidative, thermal, and photolytic stressors.

-

Quenching (Critical Step): To prevent continuous degradation post-sampling, all stressed samples must be neutralized.

-

Acid/Base: Neutralize 0.1M HCl with 0.1M NaOH (and vice versa) to pH 7.0.

-

Oxidative: Quench 3% H2O2 with an equimolar amount of sodium thiosulfate (

).

-

-

Dilution & Filtration: Dilute the quenched samples to a final analytical concentration of 10 µg/mL to prevent mass spectrometer detector saturation. Filter through a 0.22 µm PTFE syringe filter.

-

Mass Balance Verification: Calculate the total peak area of the parent EPP plus all identified degradants. The sum must equal 90-105% of the unstressed control peak area. A mass balance <90% indicates the formation of highly volatile degradants (e.g., low molecular weight aldehydes) or irreversible column adsorption.

Table 1: Forced Degradation Conditions & Expected Outcomes

| Stressor Type | Reagent / Condition | Temp / Time | Expected Degradation Pathway | Major Degradant (ESI+ m/z) |

| Oxidative | 3% | 25°C / 6 hours | N-Oxidation (High yield) | 189.16 (+16 Da) |

| Acidic | 0.1M HCl | 60°C / 24 hours | Minimal (Piperazine is stable) | 173.16 (Parent) |

| Basic | 0.1M NaOH | 60°C / 24 hours | Minimal to None | 173.16 (Parent) |

| Thermal | Dry Heat (Solid) | 80°C / 7 days | Thermal ring opening | Variable |

| Photolytic | UV Light (ICH Q1B) | 1.2M lux hrs | Oxidative Dealkylation | 145.13 / 115.12 |

Analytical Workflow for Degradant Identification

Because EPP is a highly polar, basic molecule, standard reversed-phase C18 chromatography using acidic mobile phases will result in poor retention and severe peak tailing due to secondary interactions with free silanols.

To achieve a self-validating separation, the UHPLC-HRMS workflow must utilize either Hydrophilic Interaction Liquid Chromatography (HILIC) or a high-pH reversed-phase method (e.g., using 10 mM Ammonium Bicarbonate adjusted to pH 9.5) to keep the piperazine nitrogens in their un-ionized state [2].

Self-validating UHPLC-HRMS workflow for degradant profiling.

HRMS Structural Elucidation Parameters

-

Ionization: Electrospray Ionization in positive mode (ESI+). The tertiary amines readily accept protons, forming

ions. -

Mass Defect Filtering: When analyzing the data, apply a mass defect filter around the parent exact mass (172.1576 Da). N-oxides will show a distinct isotopic pattern and a precise +15.9949 Da shift.

-

MS/MS Fragmentation: The parent molecule will characteristically fragment to yield a piperazine ring product ion (m/z 85.08). The absence of this ion in a degradant spectrum indicates that the piperazine ring itself has been compromised (e.g., thermal ring opening).

Mitigation Strategies in Formulation

Understanding these degradation pathways allows formulation scientists to proactively stabilize EPP-containing APIs:

-

Antioxidant Addition: Because N-oxidation is the primary degradation route, incorporating water-soluble antioxidants (e.g., ascorbic acid or sodium metabisulfite) is highly effective.

-

Inert Atmosphere: Purging compounding vessels and final packaging with Nitrogen or Argon gas eliminates the ambient oxygen required for oxidative dealkylation.

-

Salt Formation: Converting the free base EPP into a stable salt (e.g., hydrochloride or citrate) protonates the tertiary amines, tying up the lone electron pairs and drastically reducing their susceptibility to N-oxidation.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Available at:[Link]

-

MDPI Pharmaceuticals. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine... Stress Degradation Kinetics Studies. (2022). Available at:[Link]

-

ACS Industrial & Engineering Chemistry Research. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine. (2016). Available at:[Link]

solubility of 3-(4-Ethylpiperazin-1-YL)propan-1-OL in organic solvents

Title: Solubility Profile of 3-(4-Ethylpiperazin-1-yl)propan-1-ol in Organic Solvents: Theoretical Predictions and Experimental Validation

Executive Summary

3-(4-Ethylpiperazin-1-yl)propan-1-ol (EPP) is a highly versatile, amphiphilic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including advanced antifungal agents and psychotropic therapeutics. Structurally, it features a piperazine heterocycle substituted with an ethyl group and a propanol chain. Understanding its solubility and miscibility in various organic solvents is a critical prerequisite for optimizing chemical synthesis, designing liquid-liquid extraction workflows, and engineering drug formulations. This whitepaper provides a comprehensive technical guide to the solvation thermodynamics of EPP, predictive solvent modeling, and field-proven experimental protocols for empirical solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

The solvation behavior of EPP is dictated by its distinct functional groups, which create a complex interplay of intermolecular forces:

-

Piperazine Core : Contains two tertiary amine nitrogens. These act as strong hydrogen bond acceptors and impart significant basicity (

) and dipole moment to the molecule[1]. -

Propan-1-ol Tail : The primary hydroxyl group acts as both a hydrogen bond donor and acceptor, heavily influencing the molecule's affinity for protic environments.

-

Aliphatic Chains : The ethyl and propyl groups provide lipophilic character, driving dispersion interactions.

To predict the solubility of EPP in organic solvents, we rely on Hansen Solubility Parameters (HSP) . According to Hansen's theory, the total cohesive energy of a liquid is divided into three parameters: Dispersion (

Thermodynamic solvent selection logic based on Hansen Solubility Parameters.

Predicted Solubility Matrix

Based on the structural thermodynamics of EPP, its solubility profile across standard organic solvent classes is summarized below. Because EPP often presents as a viscous liquid or low-melting solid at room temperature, "solubility" in highly compatible solvents manifests as complete miscibility.

| Solvent Class | Representative Solvents | Predicted Solubility / Miscibility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Completely Miscible | Strong |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Highly Soluble / Miscible | Excellent |

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | The polarizability of halogenated solvents perfectly complements the dispersion ( |

| Esters / Ethers | Ethyl Acetate, THF | Soluble | Moderate hydrogen bond acceptance and dipole interactions allow for good solvation, ideal for liquid-liquid extraction. |

| Non-Polar Aliphatic | Hexane, Heptane | Sparingly Soluble / Immiscible | Poor affinity. The high cohesive energy of EPP's self-associated hydrogen bonds resists disruption by purely dispersive solvents. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility assays (e.g., solvent-shift methods) are prone to overestimating solubility due to transient supersaturation[2]. To determine the true thermodynamic solubility (or miscibility gap) of EPP in organic solvents, a standardized shake-flask method must be employed. This protocol is an organic-solvent adaptation of the principles outlined in OECD Test Guideline 105[3][4].

Expert Insight: Because EPP is highly basic, it can adsorb onto the active silanol groups of standard glassware. Therefore, all equilibration must be performed in high-quality, deactivated borosilicate glass vials to prevent artificial depletion of the solute concentration.

Step-by-Step Protocol

-

Preparation : Add an excess amount of EPP (e.g., 200 mg) to a deactivated borosilicate glass vial containing 2.0 mL of the target organic solvent. Seal the vial hermetically with a PTFE-lined cap to prevent solvent evaporation.

-

Thermostatic Equilibration : Place the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM. Precise temperature control is non-negotiable, as thermodynamic solubility is highly temperature-dependent[1].

-

Self-Validation (Equilibrium Verification) : Withdraw 100 µL aliquots at 24, 48, and 72 hours. The system is only considered self-validated and at thermodynamic equilibrium when the concentration variance between consecutive time points is < 5% [4].

-

Phase Separation : Centrifuge the withdrawn aliquots at 10,000 × g for 15 minutes at 25 °C.

-

Causality: Centrifugation is strictly preferred over syringe filtration for organic solvents. Organic solvents can extract plasticizers from filter housings, and the basic EPP molecule may adsorb onto nylon or PTFE membranes, skewing quantitative results.

-

-

Dilution & Quantification : Carefully aspirate the supernatant, dilute it volumetrically with a compatible mobile phase, and proceed to analytical quantification.

Self-validating shake-flask workflow for determining thermodynamic solubility.

Analytical Quantification: Overcoming Piperazine Tailing

Quantifying EPP via High-Performance Liquid Chromatography (HPLC-UV) or Gas Chromatography (GC-FID) requires specific chromatographic conditions due to the basic nature of the piperazine ring.

-

HPLC-UV Considerations : The tertiary amines in EPP will interact strongly with residual acidic silanols on standard C18 stationary phases, resulting in severe peak tailing and poor integration accuracy. To resolve this, use an end-capped C18 column and incorporate a basic modifier—such as 0.1% triethylamine (TEA) or ammonium hydroxide—into the aqueous portion of the mobile phase. This suppresses silanol ionization and ensures sharp, symmetrical peaks.

-

GC-FID Considerations : If using GC, ensure the injection port and column are deactivated specifically for basic compounds (e.g., using a base-modified PEG or 5% phenyl-methylpolysiloxane phase) to prevent irreversible adsorption.

Applications in Drug Development

The solubility profile of EPP directly dictates downstream pharmaceutical workflows:

-

Reaction & Extraction Workflows : Because EPP is highly soluble in moderately polar solvents like Dichloromethane (DCM) and Ethyl Acetate, but poorly soluble in non-polar hydrocarbons, DCM is the optimal solvent for liquid-liquid extraction of the free base from aqueous reaction mixtures.

-

Salt Screening & Formulation : The free base form of EPP dissolves readily in organic solvents but may exhibit limited dissolution rates in pure water. In drug development, converting the piperazine nitrogen to a hydrochloride (HCl) or mesylate salt will invert this profile—drastically increasing aqueous solubility while rendering the compound practically insoluble in organic solvents like ethyl acetate[1]. This phase-switching behavior is routinely exploited during API purification.

References

-

OECD Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. Available at:[Link]

-

Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona. Available at:[Link]

-

HSP Basics | Practical Solubility Science. Prof. Steven Abbott. Available at:[Link]

-

Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). PCBIS. Available at:[Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health (PMC). Available at:[Link]

Sources

- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. Global Analysis of Publicly Available Safety Data for 9,801 Substances Registered under REACH from 2008–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diposit.ub.edu [diposit.ub.edu]

Methodological & Application

Application Notes and Experimental Protocols for 3-(4-Ethylpiperazin-1-YL)propan-1-OL

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of 3-(4-Ethylpiperazin-1-YL)propan-1-OL. As a bifunctional building block, this N-substituted piperazine derivative is a valuable intermediate in medicinal chemistry. The protocols herein are designed to be self-validating, with detailed explanations for experimental choices to ensure reproducibility and safety. This guide emphasizes scientific integrity, drawing upon established principles of organic synthesis and analytical chemistry.

Introduction and Chemical Profile

3-(4-Ethylpiperazin-1-YL)propan-1-OL belongs to the piperazine class of heterocyclic compounds, a scaffold frequently found in a multitude of approved pharmaceutical agents due to its favorable physicochemical properties and versatile reactivity.[1][2][3] The structure incorporates a nucleophilic tertiary amine within the piperazine ring, an ethyl group on the distal nitrogen that can modulate lipophilicity and metabolic stability, and a primary alcohol on the propyl chain that serves as a handle for further functionalization. These features make it a highly valuable synthon for constructing more complex molecules, particularly in the development of kinase inhibitors, antipsychotics, and other therapeutic agents.[4][5][6]

This guide provides robust, field-proven protocols for the laboratory-scale synthesis and characterization of this compound, enabling its reliable use in discovery and development pipelines.

Chemical Properties

| Property | Value | Source |

| Chemical Name | 3-(4-Ethylpiperazin-1-yl)propan-1-ol | N/A |

| CAS Number | 13479-63-7 | N/A |

| Molecular Formula | C₉H₂₀N₂O | PubChem |

| Molecular Weight | 172.27 g/mol | PubChem |

| Appearance | Colorless to pale yellow oil/low melting solid | Inferred |

| Boiling Point | ~270-280 °C (Predicted) | N/A |

| Storage | Room temperature, under inert atmosphere | [7][8] |

Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for 3-(4-Ethylpiperazin-1-YL)propan-1-OL is not widely available, data from analogous piperazine derivatives must be used to inform safe handling practices.[9][10] The piperazine moiety is known to be a skin and eye irritant.[9][11]

-

GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9][12]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Take precautionary measures against static discharge.[10][11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

Synthesis Protocol: N-Alkylation of 1-Ethylpiperazine

Principle and Rationale

The synthesis of 3-(4-Ethylpiperazin-1-YL)propan-1-OL is most efficiently achieved via a nucleophilic substitution (Sₙ2) reaction. This classic method involves the N-alkylation of a secondary amine (1-ethylpiperazine) with a suitable three-carbon electrophile bearing a protected or unprotected hydroxyl group (e.g., 3-bromo-1-propanol).[3][13] The lone pair of electrons on the secondary nitrogen of 1-ethylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen, displacing the halide as a leaving group.

The choice of solvent is critical; a polar aprotic solvent like acetonitrile or a non-polar solvent like toluene can be used. Toluene is advantageous for reactions at higher temperatures.[13] The reaction is often performed at an elevated temperature to ensure a reasonable reaction rate. An acid scavenger (excess amine or an inorganic base) is implicitly used, as the reaction generates HBr, which protonates a molecule of the starting amine to form a salt. Using a slight excess of the amine starting material is a common strategy to drive the reaction to completion and neutralize the acid byproduct.

Caption: Workflow for the synthesis of 3-(4-Ethylpiperazin-1-YL)propan-1-OL.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Quantity | Role |

| 1-Ethylpiperazine | 5308-25-8 | 114.19 | 7.25 g (63.5 mmol) | Nucleophile |

| 3-Bromo-1-propanol | 627-18-9 | 138.99 | 4.17 g (30.0 mmol) | Electrophile |

| Toluene | 108-88-3 | 92.14 | 50 mL | Solvent |

Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the analogous N-methyl derivative.[13]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-ethylpiperazine (7.25 g, 63.5 mmol) in toluene (50 mL).

-

Rationale: A slight excess of the amine is used to act as an acid scavenger for the HBr generated during the reaction. Toluene is an effective solvent that allows for heating to the required temperature.

-

-

Addition of Electrophile: Slowly add 3-bromo-1-propanol (4.17 g, 30.0 mmol) to the stirring solution at room temperature over 10-15 minutes.

-

Rationale: Slow addition is necessary to control the initial exotherm of the reaction.

-

-

Initial Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours). A white precipitate of 1-ethylpiperazine hydrobromide will form.

-

Reaction Completion: Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours with continued stirring.

-

Rationale: Heating drives the reaction to completion by providing the necessary activation energy for the remaining starting materials.

-

-

Work-up and Isolation: a. Cool the mixture to room temperature. b. Filter the solid precipitate (1-ethylpiperazine hydrobromide) using a Büchner funnel. c. Wash the filter cake thoroughly with a small amount of fresh toluene (2 x 10 mL) to recover any trapped product. d. Combine the filtrate and the toluene washes. e. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification:

-

Method A: Vacuum Distillation: Purify the crude oil via vacuum distillation (e.g., Kugelrohr apparatus). The boiling point will be significantly lower than at atmospheric pressure. This method is effective for thermally stable liquids.[13]

-

Method B: Column Chromatography: Alternatively, purify the crude product by flash column chromatography on silica gel.[14][15] A suitable eluent system would be dichloromethane/methanol with a small percentage of ammonium hydroxide (e.g., 95:5:0.5) to prevent the amine from streaking on the acidic silica.

-

Expected Results

| Parameter | Expected Value |

| Product Form | Colorless to pale yellow oil |

| Yield | 75-90% |

| Purity (by HPLC) | >98% |

Characterization and Quality Control

Post-synthesis, it is imperative to confirm the identity and purity of the final product using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, and the number and chemical shifts of the carbon signals in ¹³C NMR, provide a unique fingerprint of the molecule.[16][17]

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃):

-

Rationale: The predicted shifts are based on the known structure and comparison with similar molecules.[13][14] The ethyl group will show a characteristic triplet-quartet pattern. The propyl chain protons will appear as multiplets, and the piperazine protons will be broad signals due to ring conformational dynamics.

-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~2.60 - 2.40 | m | 12H | -CH₂-N(piperazine), N-CH₂-(propyl), Piperazine ring protons |

| ~1.70 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.10 | t | 3H | -CH₂-CH₃ |

| (variable) | br s | 1H | -OH |

Mass Spectrometry (MS)

-

Principle: Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, typically showing the protonated molecular ion [M+H]⁺.

-

Expected Result:

-

Calculated Exact Mass: 172.1576 g/mol

-

Observed Ion (ESI+): m/z = 173.1654 [M+H]⁺

-

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is the standard method for assessing the purity of a synthesized compound. A reversed-phase method is typically used for polar amines.[18]

-

Sample HPLC Protocol:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Result | A single major peak with >98% area. |

Applications in Drug Discovery

The structural motifs within 3-(4-Ethylpiperazin-1-YL)propan-1-OL make it a versatile starting point for the synthesis of compound libraries targeting various biological pathways.

-

Scaffold for Lead Generation: The piperazine core is a privileged structure in medicinal chemistry, known to improve aqueous solubility and oral bioavailability.[3][19]

-

Functional Handles for Derivatization:

-

The terminal hydroxyl group can be readily converted into esters, ethers, or carbamates, allowing for the exploration of structure-activity relationships (SAR) by introducing new functional groups.

-

The tertiary amine within the piperazine ring can be protonated to form salts for improved handling and solubility or can be targeted for quaternization.

-

-

Intermediate for Complex Syntheses: This compound serves as a key intermediate for multi-step syntheses of complex drug candidates, including those designed as kinase inhibitors or CNS-active agents.[20][21]

Caption: Potential derivatization pathways and therapeutic applications.

References

-

LookChem. 3-(Piperazin-1-Yl)Propan-1-Ol. Available from: [Link]

-

PubChem. Piperazin-1-ylpropanol | C7H16N2O | CID 79207. National Institutes of Health. Available from: [Link]

-

PubChem. 3-(4-Methyl-1-piperazine)propan-1-ol | C8H18N2O | CID 79208. National Institutes of Health. Available from: [Link]

-

PubChem. 3-(4-Ethylpiperazin-1-yl)propan-1-amine. National Institutes of Health. Available from: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

- Singh, P., et al. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Bioorganic & Medicinal Chemistry Letters.

-

Marvanová, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 707. Available from: [Link]

-

Oncotarget. Supplementary Materials. (2015). Available from: [Link]

-

BindingDB. BDBM167960 1-(4-Ethylpiperazin-1-yl)-3-(quinazolin-4-yloxy)propan-2-ol (3p). Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1-17. Available from: [Link]

-

Shawali, A. S., et al. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. European Journal of Medicinal Chemistry, 58, 466-473. Available from: [Link]

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). Available from: [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 493-502. Available from: [Link]

-

Sobiś, J., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(4), 259-264. Available from: [Link]

-

Wang, Y., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

-

D'hooghe, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(22), 7598. Available from: [Link]

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. mdpi.com [mdpi.com]

- 4. BindingDB BDBM167960 1-(4-Ethylpiperazin-1-yl)-3-(quinazolin-4-yloxy)propan-2-ol (3p) [bindingdb.org]

- 5. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 5317-32-8|3-(Piperazin-1-yl)propan-1-ol|BLD Pharm [bldpharm.com]

- 9. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.nl [fishersci.nl]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. 3-(4-Methylpiperazin-1-yl)propan-1-ol | 5317-33-9 [sigmaaldrich.com]

- 13. 1-(3-HYDROXYPROPYL)-4-METHYLPIPERAZINE | 5317-33-9 [chemicalbook.com]

- 14. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ptfarm.pl [ptfarm.pl]

- 19. revroum.lew.ro [revroum.lew.ro]

- 20. benchchem.com [benchchem.com]

- 21. globalresearchonline.net [globalresearchonline.net]

Application Note: Strategic Utilization of 3-(4-Ethylpiperazin-1-YL)propan-1-OL in Neuropharmacology

[1]

Executive Summary

3-(4-Ethylpiperazin-1-YL)propan-1-OL (hereafter referred to as EPP-OH ) is a critical heterocyclic building block in the synthesis of CNS-active agents.[1] Its structural significance lies in the ethylpiperazine-propyl pharmacophore—a motif extensively validated for targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT7) receptors.[1]

Unlike passive solvents or simple reagents, EPP-OH serves as a functional scaffold that modulates:

-

Receptor Affinity: The basic nitrogen atoms interact with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCR binding pockets.

-

Physicochemical Properties: The ethyl group tunes lipophilicity (LogP) for optimal Blood-Brain Barrier (BBB) penetration, while the propyl chain provides the necessary steric distance between the basic center and the aromatic core of the drug.

This guide details the application of EPP-OH in designing multi-target ligands and neuro-oncology agents, supported by validated synthesis protocols.

Scientific Rationale & Mechanism

The "Piperazine-Linker" Pharmacophore in Neuroscience

In neuropharmacology, the "aryl-piperazine" and "alkyl-piperazine" motifs are privileged structures.[1] EPP-OH provides a flexible propyl linker terminating in a protonatable tertiary amine .[1]

-

Mechanism of Action (Molecular Level):

-

Protonation: At physiological pH, the N4-nitrogen of the piperazine ring is protonated.[1]

-

Ionic Anchoring: This cation forms a salt bridge with the carboxylate of a conserved Aspartate residue deep within the transmembrane domain of monoamine receptors.

-

Selectivity Tuning: The ethyl substituent (vs. methyl or phenyl) alters the pKa and steric bulk, often enhancing selectivity for D3 over D2 receptors or modulating metabolic stability against N-dealkylation.

-

Application Areas

| Domain | Application | Role of EPP-OH |

| Anxiolytics & Antipsychotics | Synthesis of Buspirone analogs and "Spiro" derivatives.[1] | Acts as the "tail" moiety that anchors the drug in the receptor vestibule. |

| Neuro-Oncology | c-Met/Ron Tyrosine Kinase Inhibitors (e.g., for Glioblastoma).[1] | Improves aqueous solubility and BBB permeability of kinase inhibitors. |

| PET Radiotracer Design | Precursor for F-18 or C-11 labeling. | The hydroxyl group allows for facile conversion to leaving groups (Tosylate/Mesylate) for nucleophilic radiofluorination. |

Visualization: Pharmacophore Integration

The following diagram illustrates how EPP-OH is integrated into a generic CNS-active ligand (e.g., a dual 5-HT/Dopamine modulator).

Caption: Synthetic workflow transforming EPP-OH into a CNS-active ligand, highlighting the critical coupling step to the aromatic core.

Experimental Protocols

Protocol A: Activation of EPP-OH (Conversion to Alkyl Chloride)

Purpose: The hydroxyl group is a poor leaving group. This protocol converts EPP-OH into 1-(3-chloropropyl)-4-ethylpiperazine , a highly reactive electrophile suitable for attaching the piperazine tail to drug scaffolds.[1]

Safety Note: Thionyl chloride (

Materials:

-

3-(4-Ethylpiperazin-1-YL)propan-1-OL (CAS 5317-32-8)[1]

-

Thionyl Chloride (

) -

Dichloromethane (DCM) - Anhydrous[1]

-

Sodium Bicarbonate (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol (1.72 g) of EPP-OH in 20 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add 15.0 mmol (1.1 mL) of Thionyl Chloride over 15 minutes. Caution: Exothermic reaction.[1]

-

Reflux: Remove the ice bath and heat the mixture to reflux (40°C) for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

-

Quenching: Cool to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold saturated

solution to neutralize. -

Extraction: Extract the aqueous layer with DCM (

mL). -

Drying: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. -

Result: The resulting yellow oil is the chloride derivative (hydrochloride salt may form if not fully neutralized). Use immediately for coupling.

Protocol B: Mitsunobu Coupling (Direct Etherification)

Purpose: To attach the EPP-OH directly to a phenolic drug core (e.g., 8-hydroxyquinoline or a serotonin scaffold) without prior chlorination. This preserves delicate functional groups.

Materials:

-

EPP-OH (1.0 eq)[1]

-

Phenolic Core Scaffold (e.g., 5-hydroxyindole) (1.0 eq)[1]

-

Triphenylphosphine (

) (1.2 eq) -

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Tetrahydrofuran (THF) - Anhydrous[1]

Step-by-Step Methodology:

-

Preparation: In a dry flask under Argon atmosphere, dissolve the Phenolic Core (1.0 mmol), EPP-OH (1.0 mmol), and

(1.2 mmol) in 10 mL anhydrous THF. -

Reaction: Cool to 0°C. Add DIAD (1.2 mmol) dropwise over 10 minutes. The solution will turn yellow.

-

Incubation: Allow the reaction to warm to room temperature and stir for 12–18 hours.

-

Work-up: Concentrate the solvent in vacuo.

-

Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Triturate the residue with cold diethyl ether (the product often precipitates as a salt if treated with HCl/ether) or purify via Flash Chromatography (Silica gel; Eluent: DCM:MeOH:NH4OH 90:9:1).

Quality Control & Characterization

To ensure "Neuroscience Grade" purity (critical for preventing off-target toxicity in cell assays), the following specifications must be met:

| Test | Specification | Method |

| Purity | > 98.0% | HPLC (C18 column, Acetonitrile/Water + 0.1% TFA) |

| Water Content | < 0.5% | Karl Fischer Titration |

| Residual Solvents | < 500 ppm | GC-Headspace |

| Identity | Matches Reference | 1H-NMR (400 MHz, DMSO-d6) |

Key NMR Signals (Diagnostic):

-

3.45 ppm (t, 2H):

-

2.30–2.50 ppm (m, 10H): Piperazine ring protons + Ethyl

- 1.00 ppm (t, 3H): Terminal methyl of the ethyl group.

Case Study: Optimization of Glioblastoma Agents

Context: High-grade gliomas are often resistant to kinase inhibitors due to poor BBB penetration.[1] Application: Researchers utilized EPP-OH to derivatize a quinoline-based c-Met inhibitor.[1]

-

Modification: The rigid morpholine ring of the lead compound was replaced with the flexible 4-ethylpiperazin-1-yl-propyl chain derived from EPP-OH.[1]

-

Outcome:

-

Reference: See Qi et al. (2019) in Section 7.

References

-

Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor.[1][2] European Journal of Medicinal Chemistry, 163, 10-27.[1][2] Link

-

Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter.[1][3] Pharmazie, 57(8), 515-518.[1][3] Link

-

Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands.[1] Journal of Medicinal Chemistry. (Contextual grounding for piperazine-alkyl linkers).

-

Sigma-Aldrich. (2025). Product Specification: 1-Piperazinepropanol.[1][4][5] Link

Disclaimer: This guide is for research use only. All synthesis steps involving hazardous reagents (Thionyl Chloride, DIAD) must be performed by trained personnel in a certified chemical fume hood.[1]

Sources

- 1. 1-(3-羟丙基)哌嗪 - CAS:5317-32-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Piperazin-1-yl)propan-1-ol | CymitQuimica [cymitquimica.com]

- 5. 1-哌嗪基丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

3-(4-Ethylpiperazin-1-YL)propan-1-OL as a synthetic intermediate

Application Note: 3-(4-Ethylpiperazin-1-yl)propan-1-ol as a Versatile Synthetic Intermediate in Drug Discovery

Executive Summary & Strategic Utility

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) properties of a hydrophobic pharmacophore is often as challenging as achieving target affinity. 3-(4-Ethylpiperazin-1-yl)propan-1-ol (Chemical Formula: C9H20N2O) is a highly versatile, bifunctional building block designed to address this exact challenge. Featuring a tertiary amine within a rigid piperazine ring and a flexible primary alcohol spacer, this intermediate is classically deployed to graft solubilizing "tails" onto lipophilic drug cores, such as tyrosine kinase inhibitors[1] and PROTACs.

While its methyl analogue, 3-(4-methylpiperazin-1-yl)propan-1-ol, is widely documented[2], the ethyl variant offers a distinct strategic advantage. The slight increase in lipophilicity provided by the ethyl group fine-tunes the molecule's membrane permeability, while the basic piperazine nitrogen ensures the molecule remains protonated at physiological pH, drastically enhancing aqueous solubility.

Physicochemical Profiling & Causality

Understanding the intrinsic properties of this intermediate is critical for predicting its behavior during synthesis and its ultimate effect on the target drug. The table below summarizes the quantitative physicochemical data and the causality behind its structural design.

| Property | Value (Typical/Estimated) | Impact on Drug Design & Synthesis |

| Molecular Weight | 172.27 g/mol | Low molecular weight ensures the final conjugated drug remains compliant with Lipinski’s Rule of 5. |

| LogP (Octanol/Water) | ~0.8 - 1.2 | The ethyl group provides a higher LogP than the methyl analogue, improving lipid bilayer crossing without sacrificing solubility. |

| pKa (Piperazine N4) | ~8.2 - 8.5 | Ensures protonation at physiological pH (7.4). During synthesis, this basicity is exploited for acid-base extraction workups. |

| Hydrogen Bond Donors | 1 (Primary OH) | Consumed during etherification or amination, reducing the desolvation penalty of the final drug. |

| Hydrogen Bond Acceptors | 3 (N, N, O) | Enhances target binding interactions and interacts favorably with aqueous media. |

Mechanistic Workflows & Visualizations

3-(4-Ethylpiperazin-1-yl)propan-1-ol is typically conjugated to a drug core via two primary pathways: direct etherification via the Mitsunobu reaction , or electrophilic activation via mesylation followed by nucleophilic substitution.

Synthetic workflows for derivatizing pharmacophores using 3-(4-Ethylpiperazin-1-yl)propan-1-ol.

Pharmacokinetic modulation pathway via incorporation of the ethylpiperazine-propanol moiety.

Self-Validating Experimental Protocols

Protocol A: Etherification via Mitsunobu Coupling

The Mitsunobu reaction is the premier method for coupling primary alcohols to phenols under mild, neutral conditions, avoiding the strong bases required for Williamson ether synthesis that might degrade sensitive pharmacophores[3].

Expert Insight & Causality: A notorious drawback of the Mitsunobu reaction is the generation of triphenylphosphine oxide (TPPO), which is highly difficult to separate via column chromatography. However, because our building block contains a basic piperazine ring, we can design a self-validating acid-base extraction workup that completely bypasses the need for complex chromatography.

Step-by-Step Methodology:

-

Initialization: In an oven-dried flask under N₂, dissolve the phenolic drug core (1.0 eq), 3-(4-Ethylpiperazin-1-yl)propan-1-ol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M).

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of the highly reactive betaine intermediate formed between PPh₃ and the azodicarboxylate.

-

Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

-

Propagation & IPC: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. In-Process Control (IPC): Monitor the reaction via LC-MS. Complete consumption of the phenol mass peak validates the end of the reaction.

-

Phase-Switch Purification (The Expert Workup):

-

Concentrate the THF under reduced pressure and redissolve the crude residue in Ethyl Acetate (EtOAc).

-

Extract the organic layer with 1M HCl (3 × 20 mL). Causality: The basic piperazine product is protonated and moves into the aqueous layer. The neutral TPPO and unreacted DIAD byproducts remain trapped in the EtOAc layer, which is discarded.

-

Cool the aqueous layer to 0 °C and slowly basify with 2M NaOH until pH 10 is reached.

-

Extract the free-based product with Dichloromethane (DCM) (3 × 20 mL).

-

Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure etherified target.

-

Protocol B: Electrophilic Activation via Mesylation

When the target core contains an amine or amide rather than a phenol, the primary alcohol must be converted into a reactive leaving group. Methanesulfonyl chloride (MsCl) is preferred over tosyl chloride due to its rapid reaction kinetics and ease of aqueous cleanup.

Expert Insight & Causality: Mesylates of compounds containing tertiary amines are inherently unstable. If left at room temperature, the basic piperazine nitrogen will nucleophilically attack the mesylate of another molecule (intermolecular polymerization) or fold back on itself (intramolecular cyclization to an azetidinium salt). Therefore, the protocol must enforce strict thermal control and immediate downstream utilization.

Step-by-Step Methodology:

-

Initialization: Dissolve 3-(4-Ethylpiperazin-1-yl)propan-1-ol (1.0 eq) and Triethylamine (TEA, 2.0 eq) in anhydrous DCM (0.3 M) under N₂.

-

Thermal Control: Cool the solution to 0 °C.

-

Electrophilic Addition: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes. Causality: The reaction is highly exothermic. Strict temperature control prevents the formation of unwanted alkyl chloride byproducts.

-

Propagation & IPC: Stir at 0 °C for 1 hour. IPC: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary alcohol spot validates complete conversion.

-

Rapid Quench & Workup:

-

Wash the organic layer rapidly with ice-cold saturated NaHCO₃ (to remove excess MsCl and TEA·HCl salts), followed by ice-cold brine.

-

Dry over Na₂SO₄ and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C .

-

-

Validation & Storage: Do not attempt to purify the free-base mesylate via silica gel chromatography. It must be used immediately in the subsequent Sₙ2 alkylation step. Alternatively, if storage is mandatory, precipitate it as a hydrochloride salt using 2M HCl in diethyl ether and store at -20 °C.

References

-

Title: The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products Source: Synthesis (1981) URL: [Link]

- Title: Pyridazinyl amino derivatives as ALK5 inhibitors (WO02/24681 context)

Sources

Application Note: Preclinical In Vivo Evaluation and Pharmacokinetic Profiling of 3-(4-Ethylpiperazin-1-YL)propan-1-OL

Target Audience: Preclinical Researchers, DMPK Scientists, and FBDD Drug Development Professionals.

Scientific Rationale & Fragment-Based Drug Discovery (FBDD) Context

Fragment-based drug discovery (FBDD) has revolutionized the development of therapeutics, particularly for central nervous system (CNS) disorders where traditional high-throughput screening (HTS) often yields molecules that are too large and lipophilic to cross the blood-brain barrier (BBB)[1].

3-(4-Ethylpiperazin-1-YL)propan-1-OL (3-EPP) is a highly versatile, low-molecular-weight building block (MW: 172.27 g/mol ) that strictly adheres to the "Rule of Three" (Ro3) for fragment libraries. Structurally, it combines a basic piperazine ring—a privileged scaffold known to drive BBB penetration and modulate P-glycoprotein (P-gp) efflux[2]—with a propanol moiety that provides a synthetic vector for fragment growing, merging, or linking.

While raw fragments are rarely dosed in vivo for efficacy due to their low binding affinities (typically in the micromolar to millimolar range), conducting early in vivo pharmacokinetic (PK) and biodistribution studies on 3-EPP establishes a critical baseline. Understanding the intrinsic clearance, volume of distribution, and brain penetrance of this core scaffold allows medicinal chemists to rationally design elaborated lead compounds without compromising the favorable ADME properties inherent to the fragment.

Physicochemical Profiling & Pre-Formulation Strategy

The success of any in vivo protocol relies heavily on the formulation. 3-EPP contains two tertiary amines within the piperazine ring, making it highly basic.

-

Causality in Formulation: At physiological pH (7.4), the piperazine nitrogens are predominantly protonated. Attempting to dose the free base in purely aqueous vehicles can lead to erratic absorption or precipitation at the injection site.

-

Field-Proven Insight: We recommend generating the hydrochloride (HCl) or mesylate salt of 3-EPP prior to in vivo studies. For intravenous (IV) administration, formulating the salt in 0.9% sterile saline or a 5% DMSO / 95% water vehicle ensures complete dissolution, prevents phlebitis, and guarantees immediate systemic availability.

Mechanistic Workflow for In Vivo Translation

The following diagram illustrates the critical path from fragment hit identification to in vivo validation, highlighting the interconnected nature of formulation, bioanalysis, and PK/PD modeling.

Caption: Workflow for the in vivo preclinical evaluation of piperazine-based fragment hits.

In Vivo Pharmacokinetic and Biodistribution Protocol

To accurately model the PK profile of 3-EPP, a crossover or parallel study design in rodents is required. The following protocol is optimized for C57BL/6 mice.

Step-by-Step Methodology

-

Animal Preparation: Acclimate male C57BL/6 mice (20–25 g) for 7 days. Fast the animals assigned to the oral (PO) dosing group for 12 hours prior to administration to prevent food-drug interactions.

-

Dosing Administration:

-